molecular formula C21H18FN3O B2775365 3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-72-0

3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2775365
CAS No.: 860787-72-0
M. Wt: 347.393
InChI Key: WJNBDPMJHYBXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound that features a benzimidazole core substituted with a fluorobenzyl group and a pyridinone moiety

Properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-13-9-18-19(10-14(13)2)25(12-15-5-3-6-16(22)11-15)20(24-18)17-7-4-8-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNBDPMJHYBXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332126
Record name 3-[1-[(3-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860787-72-0
Record name 3-[1-[(3-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The final step involves the formation of the pyridinone ring, often through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.

Scientific Research Applications

3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole: Lacks the pyridinone moiety but shares the benzimidazole core.

    3-(3-fluorobenzyl)-5,6-dimethyl-1H-pyridin-2-one: Contains the pyridinone ring but lacks the benzimidazole core.

Uniqueness

3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique due to the combination of the benzimidazole and pyridinone moieties, which may confer distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of 3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Structural Overview

The compound features a complex structure that includes a benzimidazole core and a pyridinone moiety. The presence of the 3-fluorobenzyl group enhances its biological activity by influencing the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone have shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Case Study : A library of benzimidazole derivatives was synthesized and tested against Staphylococcus aureus and Escherichia coli. The derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 2 µg/ml to 16 µg/ml, indicating potent antibacterial activity compared to standard antibiotics like ampicillin .

Antifungal Activity

The antifungal potential of this compound has also been explored. Benzimidazole derivatives are known for their efficacy against fungal strains.

  • Research Findings : In vitro studies reported MIC values for related compounds in the range of 25–62.5 µg/ml against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. These values were comparable to those of established antifungal agents like ketoconazole .

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. The structural features of 3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone suggest potential activity against various cancer cell lines.

  • Study Insights : A recent investigation into benzimidazole-based compounds revealed significant cytotoxic effects against human tumor cell lines such as HeLa and A375. The IC50 values for these compounds were reported as low as 0.36 µM for certain analogs .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The interaction with specific receptors or enzymes is facilitated by the unique structural components of the molecule.

Data Summary Table

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialS. aureus, E. coli2–16 µg/ml
AntifungalC. albicans, A. fumigatus25–62.5 µg/ml
AnticancerHeLa, A375IC50 = 0.36 µM

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Use SHELX for refinement (e.g., SHELXL-2018 for small-molecule structures) . ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., π–π stacking in benzothiazole derivatives) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. DEPT-135 distinguishes CH₂/CH₃ groups in the benzimidazole core .
  • HRMS : Electrospray ionization (ESI) in positive mode validates molecular ion peaks .

Advanced: How can crystallographic challenges (e.g., polymorphism, twinning) be resolved?

Methodological Answer :
For polymorphs, screen crystallization solvents (e.g., DMF/water vs. ethanol) to isolate stable forms. Twinned crystals may require SHELXL’s TWIN/BASF commands for refinement . In benzothiazole analogs, weak C–H···π interactions were resolved using PLATON to analyze Hirshfeld surfaces . High-resolution data (d-spacing < 0.8 Å) and low R-factor thresholds (<5%) improve reliability .

Advanced: What strategies identify the compound’s biological target or mechanism of action?

Q. Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein structures (e.g., kinases or GPCRs) to predict binding modes. Benzothiazole derivatives show affinity for HIV-1 protease, suggesting similar approaches for benzimidazole-pyridinones .
  • Functional assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based protease assays) .
  • SAR studies : Systematically vary substituents (e.g., fluorobenzyl vs. chlorobenzyl) to correlate structure with activity .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

Methodological Answer :
Discrepancies often arise from dynamic processes (e.g., tautomerism). For example, X-ray may capture a single tautomer, while NMR averages signals. Use variable-temperature NMR (VT-NMR) to detect equilibria. Computational tools (Gaussian09 with DFT-B3LYP) can model tautomeric energy barriers . Cross-validate with IR spectroscopy for functional group confirmation .

Basic: What computational methods predict physicochemical properties (e.g., solubility, logP)?

Q. Methodological Answer :

  • logP : Use ChemAxon or ACD/Labs with atom-contribution models.
  • Solubility : COSMO-RS simulations in solvents like DMSO or water.
  • pKa : SPARC or MarvinSuite for ionization states of the pyridinone moiety. Validate with experimental shake-flask assays .

Advanced: How to design stability studies under physiological conditions?

Q. Methodological Answer :

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC-PDA at 254 nm .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .

Advanced: What in silico tools assess drug-likeness or toxicity?

Q. Methodological Answer :

  • ADMET Prediction : SwissADME for bioavailability radar, ProtoX for toxicity endpoints (e.g., hERG inhibition).
  • CYP450 interactions : Use Schrödinger’s QikProp to predict isoform binding (e.g., CYP3A4).
  • PAINS filters : Eliminate pan-assay interference substructures (e.g., nitro groups) via ZINC15 .

Basic: How to validate synthetic intermediates using orthogonal methods?

Q. Methodological Answer :

  • LC-MS : Confirm molecular weight and purity (>95%) with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid).
  • TLC : Use iodine staining or UV254 for real-time monitoring .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (±0.4%) .

Advanced: How to resolve low reproducibility in biological assays?

Q. Methodological Answer :

  • Standardize protocols : Pre-equilibrate assay buffers (e.g., 20 mM Tris-HCl, pH 7.4) and control temperature (±0.5°C).
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases).
  • Statistical rigor : Use n ≥ 3 replicates and ANOVA with post-hoc Tukey tests. Report IC₅₀ with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.